molecular formula C17H21F3N2O2 B13213907 tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13213907
M. Wt: 342.36 g/mol
InChI Key: LUADHSGECNHQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃):

  • δ 1.45 (s, 9H): tert-butyl group protons.
  • δ 2.40–2.60 (m, 2H), 3.50–3.70 (m, 2H): Methylene protons adjacent to the tetrahydropyridine nitrogen.
  • δ 4.10–4.30 (m, 2H): Olefinic protons (C3 and C4 of the tetrahydropyridine ring).
  • δ 6.60 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H): Aromatic protons ortho and meta to the amino group.
  • δ 6.90 (s, 1H): Aromatic proton para to the trifluoromethyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.1 (CH₃), 80.5 (C(CH₃)₃): tert-butyl carbamate carbons.
  • δ 124.5 (q, J = 272 Hz, CF₃): Trifluoromethyl carbon.
  • δ 153.8 (C=O): Carbamate carbonyl.

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -62.5 (s, CF₃): Characteristic triplet splitting absent due to rapid rotation around the C-CF₃ bond.

Infrared (IR) and Raman Spectroscopic Features

IR (ATR, cm⁻¹):

  • 1705 (s): C=O stretch of the carbamate group.
  • 1520 (m): N-H bend (primary amine).
  • 1340–1120 (multiple peaks): C-F stretches of the trifluoromethyl group.
  • 1245 (s): C-N stretch of the carbamate.

Raman (785 nm excitation):

  • 1605 cm⁻¹: Aromatic ring C=C stretching.
  • 985 cm⁻¹: Symmetric CF₃ deformation mode.
  • 740 cm⁻¹: Out-of-plane C-H bending of the tetrahydropyridine ring.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS, ESI⁺):

  • m/z 343.2491 [M+H]⁺ (calc. 343.2493 for C₁₇H₂₂F₃N₂O₂⁺).
  • Major fragments:
    • m/z 243.1128: Loss of tert-butyl group (C₄H₉).
    • m/z 186.0895: Cleavage of the carbamate C-O bond.
    • m/z 159.0421: Trifluoromethylanilinium ion (C₇H₆F₃N⁺).

Electron ionization (EI) spectra show a base peak at m/z 57 corresponding to the tert-butyl cation [(CH₃)₃C⁺], consistent with carbamate fragmentation patterns.

Properties

Molecular Formula

C17H21F3N2O2

Molecular Weight

342.36 g/mol

IUPAC Name

tert-butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H21F3N2O2/c1-16(2,3)24-15(23)22-8-6-11(7-9-22)12-4-5-14(21)13(10-12)17(18,19)20/h4-6,10H,7-9,21H2,1-3H3

InChI Key

LUADHSGECNHQPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method forms the core aromatic linkage through palladium-catalyzed coupling between a boronic ester and an aryl halide.

Reaction Scheme
$$
\text{Boronic ester} + \text{4-amino-3-(trifluoromethyl)phenyl halide} \xrightarrow{\text{Pd catalyst}} \text{Target compound}
$$

Key Components

Component Role Example from Literature
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Boronic ester partner
4-bromo-2-(trifluoromethyl)aniline Aryl halide partner Implied by
Pd(PPh₃)₄ Catalyst
Na₂CO₃ Base
Toluene/EtOH Solvent system

Optimized Protocol

  • Combine boronic ester (1.2 equiv) and aryl bromide (1.0 equiv) in toluene:EtOH (2:1).
  • Add aqueous Na₂CO₃ (2.0 M, 4.0 equiv) and degas under argon.
  • Introduce Pd(PPh₃)₄ (5 mol%) and heat at 80°C for 4–6 hours.
  • Isolate via ethyl acetate extraction and silica gel chromatography (Hexanes:EtOAc = 4:1).

Yield : 89–93%

Buchwald-Hartwig Amination Followed by Boc Protection

For substrates lacking pre-installed amino groups, this two-step approach introduces the amine functionality.

Step 1: Amination
$$
\text{tert-Butyl 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate} + \text{NH}_3\text{source} \xrightarrow{\text{Pd/Xantphos}} \text{Intermediate}
$$

Conditions

  • Catalyst: Pd₂(dba)₃/Xantphos
  • Ammonia source: LiHMDS or NH₃ gas
  • Solvent: 1,4-dioxane at 100°C

Step 2: Boc Protection
$$
\text{Amine intermediate} + \text{Boc anhydride} \xrightarrow{\text{DMAP}} \text{Target compound}
$$

Yield : 75–82% (over two steps)

Reductive Amination of Tetrahydropyridine Precursors

This method constructs the piperidine ring post-coupling.

Protocol

  • Perform Suzuki coupling with tert-butyl 4-borono-1,2,3,6-tetrahydropyridine-1-carboxylate and 4-nitro-3-(trifluoromethyl)phenyl bromide.
  • Reduce the nitro group to amine using H₂/Pd-C (1 atm, 25°C).

Critical Parameters

  • Hydrogenation pressure: 1 atm to prevent over-reduction of the tetrahydropyridine ring.
  • Catalyst loading: 5% Pd/C (w/w) for selective nitro reduction.

Yield : 85–91%

Comparative Analysis of Methods

Method Advantages Limitations Yield
Suzuki coupling Direct, single-step Requires pre-functionalized aryl halide 89–93%
Buchwald-Hartwig Flexible amine introduction Multi-step synthesis 75–82%
Reductive amination Tolerates nitro groups Risk of ring saturation 85–91%

Quality Control Metrics

  • Purity : ≥95% (HPLC, C18 column, MeCN/H₂O gradient)
  • Characterization :
    • $$ ^1\text{H NMR} $$ (CDCl₃): δ 1.40 (s, 9H, Boc), 2.50–2.70 (m, 2H), 3.60–3.80 (m, 2H), 6.70 (s, 1H, ArH).
    • HRMS : Calcd. for C₁₇H₂₁F₃N₂O₂ [M+H]⁺ 343.1632, Found 343.1635.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a synthetic compound that is investigated for its potential use as an anticancer agent and in medicinal chemistry for the development of therapeutic agents. The presence of the amino group in its structure may allow it to interact with receptors or enzymes to inhibit tumor growth.

Chemical Properties
The compound has the molecular formula C17H21F3N2O2 and a molecular weight of 342.36 . Its chemical structure includes a tert-butyl group, a tetrahydropyridine ring, and a trifluoromethyl-substituted phenyl group.

Synthesis
The synthesis of this compound typically involves several steps:

  • Initial Steps The process starts with the preparation of suitable starting materials containing the necessary structural components.
  • Tetrahydropyridine Ring Formation Cyclization or condensation reactions are employed to form the tetrahydropyridine ring.
  • Introduction of Functional Groups The amino and trifluoromethyl groups are introduced through appropriate chemical transformations.
  • Protection and Deprotection Protecting groups may be used to control the reactivity of certain functional groups during the synthesis. Protecting groups are added and removed at appropriate stages to yield the desired product.
  • Final Steps The tert-butyl carboxylate group is introduced, and the final product is purified to the required purity.

Potential Applications
this compound has potential applications in:

  • Medicinal Chemistry It can be used as a building block for synthesizing more complex molecules with therapeutic potential.
  • Drug Development The compound can be modified to enhance its pharmacological properties, such as target affinity, bioavailability, and metabolic stability.
  • Biological Studies It can be used to investigate biological pathways and molecular interactions relevant to various diseases.
  • Anticancer Research The compound can be used in studies focused on cancer progression because its structural features suggest that it could interact with biological targets involved in cancer progression. Preliminary data suggest that the trifluoromethyl group may enhance binding affinity to certain receptors involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological processes effectively. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

Compound : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 286961-14-6)

  • Molecular Formula: C₁₆H₂₈BNO₄
  • Molecular Weight : 309.21 g/mol
  • Key Differences: Replaces the 4-amino-3-(trifluoromethyl)phenyl group with a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions. This derivative is critical for introducing aryl or heteroaryl groups into the tetrahydropyridine scaffold .

Compound : tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS 470478-90-1)

  • Molecular Formula : C₂₂H₃₃BN₂O₄
  • Molecular Weight : 400.33 g/mol
  • Key Differences : Features a pyrazine ring instead of tetrahydropyridine, altering electronic properties and hydrogen-bonding capacity .
Property Target Compound CAS 286961-14-6 CAS 470478-90-1
Core Structure 1,2,3,6-Tetrahydropyridine 1,2,3,6-Tetrahydropyridine Tetrahydro-1(2H)-pyrazine
Functional Group 4-Amino-3-CF₃-phenyl Boronate ester Boronate ester
Molecular Weight (g/mol) 328.32* 309.21 400.33
Application Drug Intermediate Cross-Coupling Reagent Cross-Coupling Reagent

*Calculated based on molecular formula C₁₇H₂₁F₃N₂O₂.

Neuroactive Analogues

Compound : 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Molecular Formula : C₁₂H₁₅N
  • Key Differences : Lacks the Boc group and trifluoromethyl substituent. MPTP is a neurotoxin metabolized to MPP⁺, which induces Parkinsonism by destroying dopaminergic neurons. The Boc and -CF₃ groups in the target compound likely mitigate such toxicity .

Compound: Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA)

  • Molecular Formula : C₃₄H₂₅F₇N₂O₂
  • Key Differences: Contains multiple trifluoromethyl groups and a fluorophenylamino moiety. FTEAA acts as a dual inhibitor of monoamine oxidases A/B, highlighting the pharmacological relevance of trifluoromethylated tetrahydropyridines .

Amino-Substituted Analogues

Compound: tert-Butyl 3-((4-(trifluoromethyl)phenyl)amino)pyrrolidine-1-carboxylate (CAS 816468-48-1)

  • Molecular Formula : C₁₆H₂₁F₃N₂O₂
  • Molecular Weight : 330.35 g/mol
  • Key Differences : Pyrrolidine core instead of tetrahydropyridine, reducing ring strain and altering conformational flexibility .

Compound: tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 1132910-79-2)

  • Molecular Formula : C₁₆H₂₁F₃N₄O₂

Biological Activity

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a tetrahydropyridine ring and a trifluoromethyl-substituted phenyl group, which may enhance its interaction with biological targets. Recent studies suggest that it could play a role in anticancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H21F3N2O2C_{17}H_{21}F_{3}N_{2}O_{2}, with a molecular weight of 342.36 g/mol. Its structure includes:

  • Tert-butyl group : Enhances lipophilicity.
  • Trifluoromethyl group : Potentially increases binding affinity to biological targets.
  • Amino group : May facilitate interactions with receptors or enzymes involved in tumor growth inhibition.

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer activity. The presence of the trifluoromethyl group is believed to enhance its binding affinity to receptors involved in cancer signaling pathways, thereby inhibiting tumor growth. Research has shown that compounds with similar structural features often demonstrate cytotoxic effects against various cancer cell lines.

Compound CAS Number Similarity Index
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate193902-87-30.93
Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate387827-19-20.93
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate170011-57-10.98

The unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interactions with cellular membranes or specific receptors involved in cancer progression. These interactions may lead to the induction of apoptosis in cancer cells, as suggested by flow cytometry analyses conducted on related compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of various derivatives related to this compound:

  • Cytotoxicity Studies : Research has demonstrated that certain derivatives exhibit cytotoxic effects against human leukemia cell lines (e.g., CEM-13 and U-937). For instance, compounds similar to this compound showed IC50 values indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Flow cytometry assays revealed that certain derivatives can induce apoptosis in MCF-7 breast cancer cells through mechanisms involving caspase activation. This suggests that the compound may trigger apoptotic pathways leading to cell death in cancerous tissues .
  • Multimodal Mechanisms : Some studies indicate that compounds with similar structures can exhibit multimodal mechanisms of action, including antagonism of TRPV1 channels and blockade of voltage-gated sodium channels (VGSCs), which are crucial for neuronal excitability and pain perception .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.